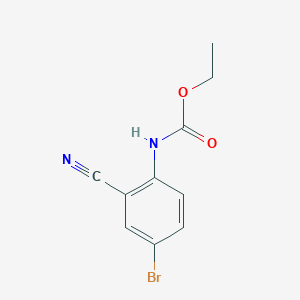
Ethyl (4-bromo-2-cyanophenyl)carbamate
Overview
Description
Ethyl (4-bromo-2-cyanophenyl)carbamate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.09 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of carbamates, such as Ethyl (4-bromo-2-cyanophenyl)carbamate, can be achieved through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the dehydration of a carbamic acid intermediate, derived from the arylamine starting material and CO2, by activated sulfonium reagents .Molecular Structure Analysis
The molecular structure of Ethyl (4-bromo-2-cyanophenyl)carbamate consists of an ethyl ester of carbamic acid attached to a phenyl ring that is substituted with a bromine atom and a cyano group .Chemical Reactions Analysis
Carbamates, including Ethyl (4-bromo-2-cyanophenyl)carbamate, can undergo various chemical reactions. For instance, they can react with primary and secondary alcohols to generate corresponding carbamates in good yields . They can also react with amines to form N-substituted ureas .Physical And Chemical Properties Analysis
Ethyl (4-bromo-2-cyanophenyl)carbamate is a solid compound . It should be stored in a dry room at room temperature . The boiling point of this compound is not specified .Scientific Research Applications
1. Ixodicidal Activity
Ethyl-4-bromophenyl-carbamate, a variant of Ethyl (4-bromo-2-cyanophenyl)carbamate, has been identified as an effective compound for inhibiting the egg-laying and hatching of tick larvae that are resistant to conventional ixodicides. Research has shown that these compounds do not represent a significant risk of cancer in mammals, as indicated by the absence of mutagenicity and carcinogenicity in relevant studies (Prado-Ochoa et al., 2020).
2. Toxicity Evaluation
The acute oral and dermal toxicity of Ethyl-4-bromophenyl-carbamate and its variants has been evaluated in rats. It was found to have low oral hazard and low acute dermal toxicity, making it a relatively safe compound for use in ixodicide applications (Prado-Ochoa et al., 2014).
3. Antimicrobial Potential
Substituted phenyl azetidines derived from 2-(4-bromo phenyl) methyl cyanide, a close relative of Ethyl (4-bromo-2-cyanophenyl)carbamate, have been synthesized and evaluated for antimicrobial activity. These compounds show promise as potential antimicrobial agents (Doraswamy & Ramana, 2013).
4. Acetylcholinesterase Inhibition
Ethyl-(4-bromophenyl) carbamate and its variants have been studied for their effects on acetylcholinesterase (AChE) activity. These studies provide insights into their mode of action and potential use in controlling parasites like Rhipicephalus microplus (Prado-Ochoa et al., 2014).
5. Metabolism Studies
Research on the metabolism of related compounds, such as diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate, provides valuable information on how these substances are processed in biological systems. This is crucial for understanding their safety and efficacy as therapeutic agents (Morioka et al., 1996).
6. Carcinogenicity Assessment
Studies on the carcinogenicity of ethyl carbamates, including Ethyl (4-bromo-2-cyanophenyl)carbamate, are essential for evaluating their safety for use in various applications. These assessments help in determining the risk associated with exposure to these compounds (Baan et al., 2007).
7. Detection and Analysis Methods
Developing methods for detecting ethyl carbamate in food and environmental samples is crucial for monitoring its presence and ensuring safety. Techniques like surface-enhanced Raman scattering provide accurate and efficient ways to detect ethyl carbamate in various matrices (Yang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl N-(4-bromo-2-cyanophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)13-9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFAHYWFJMMSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593171 | |
| Record name | Ethyl (4-bromo-2-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-bromo-2-cyanophenyl)carbamate | |
CAS RN |
220269-80-7 | |
| Record name | Ethyl (4-bromo-2-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

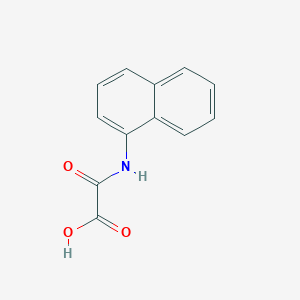

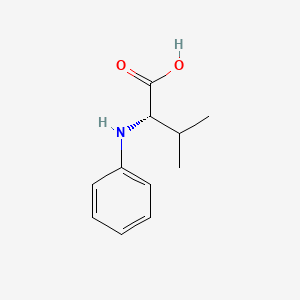
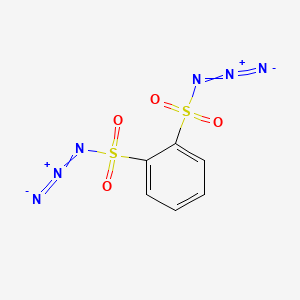

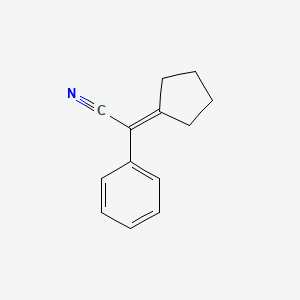
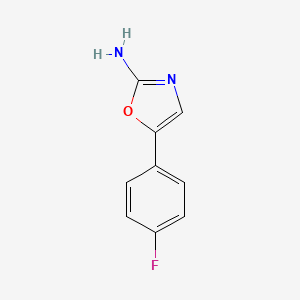
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)
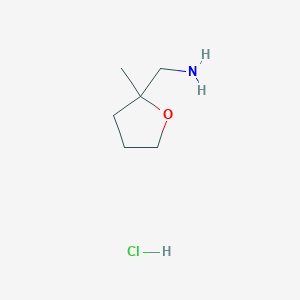
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)
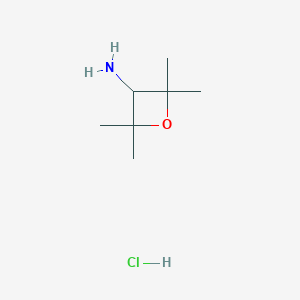
![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)
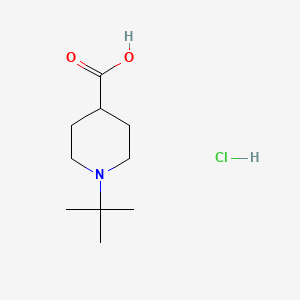
![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)